molecular formula C8H9BBrClO2 B14026138 (3-Bromo-2-chloro-5-ethylphenyl)boronic acid

(3-Bromo-2-chloro-5-ethylphenyl)boronic acid

Cat. No.: B14026138
M. Wt: 263.32 g/mol
InChI Key: GLVIOPSMROWQQW-UHFFFAOYSA-N
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Description

(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and ethyl groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C8H9BBrClO2

Molecular Weight

263.32 g/mol

IUPAC Name

(3-bromo-2-chloro-5-ethylphenyl)boronic acid

InChI

InChI=1S/C8H9BBrClO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3

InChI Key

GLVIOPSMROWQQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chloro-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for the efficient handling of organolithium reagents and the subsequent borylation reaction. The use of continuous flow reactors ensures better control over reaction parameters and enhances the overall yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of various chemical reactions .

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